molecular formula C9H15NO3 B1426861 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 1339071-65-6

8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No. B1426861
CAS RN: 1339071-65-6
M. Wt: 185.22 g/mol
InChI Key: BAZUNNGCEPFBGX-UHFFFAOYSA-N
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Description

“8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid” is a chemical compound that has been studied for its potential in the production of important biologically active compounds .


Synthesis Analysis

The synthesis of “this compound” has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This synthesis method is considered convenient and promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C8H15NO .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed using commercially available reagents, demonstrating its potential in producing biologically active compounds (Ogurtsov & Rakitin, 2020).
  • Crystal Structure Analysis : The crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4. 5] decane reveals insights into the compound’s molecular arrangement, which is significant for understanding its chemical behavior (W. Wen, 2002).

Biological Activity and Potential Applications

  • Biologically Active Spiroaminals : Compounds like 1-oxa-7-azaspiro[5.5]undecane, closely related to 8-oxa-2-azaspiro[4.5]decane, are cores of products with significant biological activities, indicating potential applications in pharmacology and medicinal chemistry (Sinibaldi & Canet, 2008).
  • Enhanced Reactivity in Chemical Reactions : Certain derivatives, like 8-oxa-1,4-dithiaspiro[4.5]decane, show enhanced reactivity in specific chemical reactions, suggesting their use in synthesizing other complex molecules (Rashevskii et al., 2020).

Synthesis of Novel Compounds

  • Novel Spirocyclic Compounds : Research on the synthesis of novel 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones indicates the versatility of 8-oxa-2-azaspiro[4.5]decane derivatives in creating new chemical structures (Satyamurthy et al., 1984).

Antitumor Activity

  • Antitumor Compounds : A study on the synthesis and antitumor activity of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, related to 8-oxa-2-azaspiro[4.5]decane, showed promising results against several cancer cell lines, indicating potential therapeutic applications (Yang et al., 2019).

Mechanism of Action

Target of Action

This compound is a relatively new chemical entity and its specific molecular targets are still under investigation. It has been suggested that this compound may interact with various proteins or enzymes to exert its biological effects .

Mode of Action

It is believed that the compound may interact with its targets, leading to changes in their function. These changes could potentially alter cellular processes, although the specifics of these interactions and alterations are currently unknown .

Result of Action

The compound is promising for the production of important biologically active compounds , suggesting that it may have significant effects at the molecular and cellular levels. The specifics of these effects are currently unknown .

Future Directions

The future directions for research on “8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid” could include further exploration of its potential as a lead compound for the development of biologically active compounds . Additionally, further studies could focus on its potential use in brain imaging .

properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(12)7-5-10-6-9(7)1-3-13-4-2-9/h7,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZUNNGCEPFBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid
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8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid
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8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 4
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 5
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 6
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid

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